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Compound of Interest

Compound Name: 1-Pentadecyne

Cat. No.: B1584982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 1-pentadecyne, a long-chain terminal alkyne. To highlight the unique

spectral features imparted by the carbon-carbon triple bond, a direct comparison is made with

its alkene and alkane analogues, 1-pentadecene and pentadecane. This document presents

quantitative NMR data, detailed experimental protocols, and visual aids to assist in the

structural elucidation and characterization of similar molecules.

¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment

of each nucleus. The presence of the terminal alkyne functionality in 1-pentadecyne results in

distinct signals that are absent in the spectra of its saturated and unsaturated counterparts. The

following table summarizes the key ¹H and ¹³C NMR chemical shifts for 1-pentadecyne and its

comparators.
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Compound
Functional
Group

Atom
¹H Chemical
Shift (δ, ppm)

¹³C Chemical
Shift (δ, ppm)

1-Pentadecyne Alkyne ≡C-H (C1) ~2.17 (triplet) ~68.3

-C≡ (C2) - ~84.5

-CH₂-C≡ (C3) ~1.53 (multiplet) ~18.5

Alkyl Chain -(CH₂)₁₁-
~1.26 (broad

singlet)
~22.8-32.1

-CH₃ (C15) ~0.88 (triplet) ~14.2

1-Pentadecene Alkene =CH₂ (C1) ~4.92 (multiplet) ~114.1

=CH- (C2) ~5.81 (multiplet) ~139.2

-CH₂-C= (C3) ~2.04 (multiplet) ~33.9

Alkyl Chain -(CH₂)₁₁-
~1.27 (broad

singlet)
~22.7-31.9

-CH₃ (C15) ~0.88 (triplet) ~14.1

Pentadecane Alkane -CH₃ (C1, C15) ~0.88 (triplet) ~14.1

-(CH₂)₁₃-
~1.26 (broad

singlet)
~22.8-32.1

Note: The chemical shifts for 1-pentadecyne are based on data for the closely related

hexadec-1-yne-d1 and typical values for terminal alkynes. The data for 1-pentadecene and

pentadecane are sourced from publicly available spectral databases.

Interpretation of NMR Spectra
¹H NMR Spectrum of 1-Pentadecyne
The ¹H NMR spectrum of 1-pentadecyne is characterized by a few key signals. The most

diagnostic is the triplet appearing around 2.17 ppm, which corresponds to the acetylenic proton

(≡C-H).[1] This upfield shift, relative to vinylic protons (4.5-6.5 ppm), is a consequence of the

magnetic anisotropy induced by the cylindrical π-electron cloud of the triple bond.[2] This
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shielding effect is a hallmark of terminal alkynes. The triplet splitting pattern arises from

coupling to the two adjacent protons on C3.

The protons of the long alkyl chain give rise to a large, broad signal around 1.26 ppm. The

terminal methyl group (-CH₃) protons appear as a triplet at approximately 0.88 ppm, a typical

value for a methyl group in a long-chain alkane.

¹³C NMR Spectrum of 1-Pentadecyne
In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne group are the most notable

features. The terminal carbon (C1), bonded to the hydrogen, resonates at approximately 68.3

ppm. The internal alkyne carbon (C2) is found further downfield at around 84.5 ppm.[1][3]

These chemical shifts are significantly different from those of the sp² carbons in 1-pentadecene

(114.1 and 139.2 ppm) and the sp³ carbons in pentadecane (14.1-32.1 ppm). The carbons of

the long alkyl chain appear in the typical aliphatic region of the spectrum.

Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of long-

chain hydrocarbons like 1-pentadecyne.

1. Sample Preparation:

Sample Purity: Ensure the sample is of high purity to avoid signals from contaminants.

Solvent: Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a

deuterated solvent is necessary for the instrument's lock system and to avoid large solvent

signals in the ¹H spectrum.

Filtering: Since 1-pentadecyne can be a waxy solid at room temperature, it may be

necessary to gently warm the solvent to ensure complete dissolution. After dissolution, filter

the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5

mm NMR tube to remove any particulate matter.

Concentration: For quantitative analysis, the concentration should be accurately known.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1584982?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/pdf/Application_Note_13C_NMR_Analysis_of_Long_Chain_Alkenes.pdf
https://www.benchchem.com/product/b1584982?utm_src=pdf-body
https://www.benchchem.com/product/b1584982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration in

quantitative measurements.

Spectral Width (SW): 0-12 ppm.

For ¹³C NMR:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans (NS): 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5-10 times the

longest T₁ relaxation time) and inverse-gated decoupling should be used to suppress the

Nuclear Overhauser Effect (NOE).

Spectral Width (SW): 0-200 ppm.

Visualizing the Structure and Key NMR Correlations
of 1-Pentadecyne
The following diagram illustrates the chemical structure of 1-pentadecyne and highlights the

key atoms responsible for the characteristic NMR signals.
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Caption: Structure of 1-pentadecyne with key ¹H and ¹³C NMR chemical shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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